1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique combination of pyrimidine, imidazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Intermediate: Starting with a pyrimidine derivative, the imidazole ring is introduced through a cyclization reaction involving appropriate reagents such as aldehydes and amines under acidic or basic conditions.
Alkylation: The imidazole intermediate is then alkylated using ethylating agents to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea linkage or the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine and imidazole rings can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the thiophene moiety can engage in π-π interactions and electron-donating effects. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(benzyl)urea: Another similar compound with a benzyl group.
Uniqueness: 1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions not seen in its phenyl or benzyl analogs. This uniqueness can lead to different biological activities and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(20-11-12-3-1-10-23-12)19-7-9-21-8-6-18-14(21)13-16-4-2-5-17-13/h1-6,8,10H,7,9,11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPVAODJNBPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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